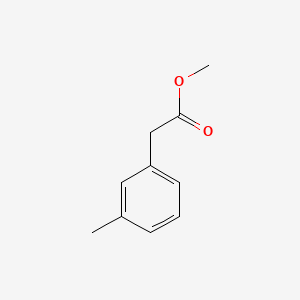

Methyl 2-(m-tolyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTKFTNNPQGGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408656 | |

| Record name | Methyl 2-(m-tolyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53088-69-0 | |

| Record name | Methyl 2-(m-tolyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-(m-tolyl)acetate (CAS: 53088-69-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(m-tolyl)acetate, a key organic compound. This document consolidates its chemical and physical properties, outlines a detailed synthesis protocol, and includes relevant safety and handling information. The content is structured to support researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound, also known as methyl 3-methylphenylacetate, is an ester with the molecular formula C₁₀H₁₂O₂.[1] It is a liquid at room temperature and is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 53088-69-0 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 117 °C at 13 mmHg | ChemicalBook |

| Density | 1.035 g/cm³ (Predicted) | Acmec Biochemical |

| Purity | Typically 95% - 98% | |

| Storage Temperature | Refrigerator; Sealed in dry conditions | |

| IUPAC Name | methyl 2-(3-methylphenyl)acetate | [1] |

| InChI Key | AWTKFTNNPQGGLX-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=CC=C1)CC(=O)OC | [1] |

Synthesis of this compound via Fischer Esterification

The primary method for synthesizing this compound is through the Fischer esterification of m-tolylacetic acid with methanol, using a strong acid catalyst such as sulfuric acid. This reaction is a classic example of acid-catalyzed esterification.[2][3][4][5]

Experimental Protocol

Materials:

-

m-Tolylacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-tolylacetic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether.

-

Transfer the ether solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Evaporate the solvent to yield the crude this compound.

-

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high purity.

Synthesis Workflow

Analytical Data

Mass Spectrometry

The Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound shows characteristic fragmentation patterns that can be used for its identification. The mass spectrum is available on public databases such as PubChem.[1]

Applications in Research and Drug Development

While detailed studies on the biological activity of this compound are limited in publicly accessible literature, substituted phenylacetates are a class of compounds with diverse applications in medicinal chemistry. They can serve as intermediates in the synthesis of more complex molecules with potential therapeutic properties.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a readily synthesizable organic ester with well-defined chemical and physical properties. While its direct application in drug development and biological signaling pathways is not extensively documented, its synthesis via Fischer esterification is a robust and well-understood process. This guide provides foundational technical information to support its use in research and chemical synthesis.

References

Synthesis of Methyl 2-(m-tolyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(m-tolyl)acetate, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details the primary synthetic routes, complete with experimental protocols and characterization data. All quantitative information is summarized for clarity, and key workflows are visualized using process diagrams.

Introduction

This compound, also known as methyl 3-methylphenylacetate, is an aromatic ester with applications as a building block in the synthesis of more complex organic molecules. Its structure, consisting of a substituted phenyl ring and an ester functional group, makes it a versatile precursor for various target compounds in drug discovery and materials science. This guide will focus on a reliable two-step synthesis pathway: the preparation of m-tolylacetic acid followed by its esterification to the final product.

Synthetic Pathways

The most common and practical approach for the synthesis of this compound involves two key transformations:

-

Synthesis of m-Tolylacetic Acid: This intermediate can be efficiently prepared from m-methylacetophenone via the Willgerodt-Kindler reaction. An alternative route involves the hydrolysis of 3-methylbenzyl cyanide.

-

Fischer Esterification: The resulting m-tolylacetic acid is then esterified with methanol in the presence of an acid catalyst to yield the desired this compound.

Below are the detailed experimental protocols for these synthetic steps.

Experimental Protocols

Synthesis of m-Tolylacetic Acid via Willgerodt-Kindler Reaction

This protocol is adapted from a patented procedure and offers a robust method for the gram-scale synthesis of m-tolylacetic acid.[1]

Materials:

-

m-Methylacetophenone

-

Morpholine

-

Sulfur

-

Methanol

-

70% Ethanol

-

50% Sodium Hydroxide solution

-

60% Ethanol

-

Hydrochloric Acid or Sulfuric Acid

-

Activated Carbon

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add m-methylacetophenone (0.2 mol), morpholine (0.75 mol), and sulfur (0.33 mol).

-

Heat the mixture to reflux and stir for 8 hours.

-

After the reaction is complete, add 25 mL of methanol and heat to dissolve the solids.

-

Decolorize the solution with activated carbon and filter.

-

To the cooled filtrate, add a mixture of 20 mL of 70% ethanol and 3.7 mL of 50% sodium hydroxide solution.

-

Reflux the mixture for an additional 4 hours.

-

After cooling, filter the reaction mixture and recover the solvent under reduced pressure.

-

Add water to the residue and acidify with a mineral acid (e.g., HCl or H2SO4) to a pH of 2-3 to precipitate the crude m-tolylacetic acid.

-

Filter the solid, recrystallize from 60% ethanol, and dry to obtain pure m-tolylacetic acid.

Synthesis of this compound via Fischer Esterification

This protocol is a generalized procedure for Fischer esterification, adapted for the specific conversion of m-tolylacetic acid to its methyl ester.[2][3][4]

Materials:

-

m-Tolylacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate or Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-tolylacetic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of m-tolylacetic acid and this compound.

| Parameter | m-Tolylacetic Acid (Willgerodt-Kindler) | This compound (Fischer Esterification) |

| Starting Material | m-Methylacetophenone | m-Tolylacetic Acid |

| Key Reagents | Morpholine, Sulfur, NaOH, Ethanol | Methanol, H₂SO₄ |

| Reaction Time | ~12 hours | 2-4 hours |

| Reaction Temperature | Reflux | Reflux |

| Yield | ~75%[1] | Typically >90% for Fischer Esterification |

| Melting Point | 64-66 °C[1] | N/A (Liquid at room temperature) |

| Boiling Point | N/A | Not specified, requires vacuum distillation |

| Molecular Formula | C₉H₁₀O₂ | C₁₀H₁₂O₂ |

| Molecular Weight | 150.17 g/mol | 164.20 g/mol |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Overall synthesis workflow for this compound.

Caption: Key steps in the Fischer Esterification mechanism.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(m-tolyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(m-tolyl)acetate, a methyl ester derivative of 3-methylphenylacetic acid, is an organic compound with potential applications in chemical synthesis and research. This technical guide provides a comprehensive overview of its known physical and chemical properties, a general synthesis protocol, and an analysis of its spectral data. While the biological activities of its isomer, m-tolyl acetate, have been explored, this document focuses specifically on this compound (CAS No: 53088-69-0) and aims to be a valuable resource for professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a liquid at room temperature with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] A summary of its key physical and chemical identifiers is provided in the tables below.

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 53088-69-0 |

| Molecular Formula | C₁₀H₁₂O₂[1] |

| Molecular Weight | 164.20 g/mol [1] |

| IUPAC Name | methyl 2-(3-methylphenyl)acetate[2] |

| Canonical SMILES | CC1=CC(=CC=C1)CC(=O)OC |

| InChI | InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3 |

| InChIKey | AWTKFTNNPQGGLX-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point | 226.9°C at 760 mmHg | Alfa Chemical |

| 117°C at 13 mmHg | Acmec Biochemical | |

| Density (Predicted) | 1.035 g/cm³ | Alfa Chemical |

| Refractive Index | 1.505 | Alfa Chemical |

| XLogP3 | 2.3 | [2] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-methylphenylacetic acid with methanol in the presence of an acid catalyst.[3][4][5]

Materials:

-

3-methylphenylacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylphenylacetic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield the pure ester.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Spectral Data

Mass Spectrometry

The mass spectrum of this compound has been reported, with a prominent peak observed at m/z 105.[2] This corresponds to the tropylium cation, a common fragment for toluene derivatives.

Biological Activity and Drug Development Potential

Currently, there is a notable lack of publicly available information regarding the biological activity, pharmacological properties, and potential applications in drug development of this compound. While its isomer, m-tolyl acetate, has been investigated for certain properties, these findings cannot be directly extrapolated to this compound due to potential differences in their interactions with biological systems. Further research is required to elucidate any potential therapeutic or biological relevance of this compound.

Caption: Relationship between Compound Structure and Spectroscopic Data.

Conclusion

This technical guide consolidates the currently available physical and chemical data for this compound. While its fundamental properties are documented, a significant gap exists in the scientific literature concerning its biological activity and potential for drug development. Researchers and scientists are encouraged to explore these uncharted areas to fully characterize the compound's profile and uncover any potential applications. The provided synthesis protocol offers a starting point for obtaining the compound for further investigation.

References

An In-depth Technical Guide to Methyl 2-(m-tolyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(m-tolyl)acetate, a key organic compound. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its relevance in research and development.

Physicochemical and Spectroscopic Data

This compound, also known as methyl (3-methylphenyl)acetate, is an aromatic ester. Its properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 164.20 g/mol | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| CAS Number | 53088-69-0 | [1] |

| IUPAC Name | methyl 2-(3-methylphenyl)acetate | [1] |

| Physical Form | Solid | |

| Purity | 95% | |

| Storage Temperature | Refrigerator |

Spectroscopic Data:

-

Mass Spectrometry (GC-MS - Electron Ionization): The mass spectrum of this compound shows a base peak at m/z = 105, which corresponds to the tropylium cation formed by the loss of the methoxycarbonyl group. Other significant fragments are observed at m/z = 77 (phenyl cation), 106, 103, and 51.[1] The molecular ion peak (M+) at m/z = 164 is also expected. The fragmentation pattern is a key identifier for this compound in analytical studies.[2][3][4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the preparation of the precursor, m-tolylacetic acid, followed by its esterification.

2.1. Experimental Protocol: Synthesis of m-Tolylacetic Acid via Hydrolysis of m-Tolylacetonitrile

This procedure is adapted from a general method for the production of methylphenylacetic acids.[6]

Materials and Equipment:

-

m-Tolylacetonitrile

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for acidification

-

Activated carbon

-

Organic solvent (e.g., toluene)

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Prepare a 30-70% sulfuric acid solution by cautiously adding concentrated H₂SO₄ to water in a three-necked flask, with cooling.

-

Heat the sulfuric acid solution to 90-150°C.

-

Slowly add m-tolylacetonitrile dropwise to the heated acid solution while stirring. An exothermic reaction will occur.

-

After the addition is complete, maintain the mixture at reflux until the reaction is complete (monitoring by GC for the disappearance of the nitrile is recommended).

-

Cool the reaction mixture and allow the layers to separate. The lower layer is the acidic aqueous phase, and the upper layer is the crude m-tolylacetic acid.

-

Separate the layers and neutralize the crude acid with a solution of NaOH or KOH to a pH of 7.5-10.

-

Add activated carbon to the solution and heat to 50-90°C to decolorize.

-

Filter the hot solution to remove the activated carbon.

-

Acidify the filtrate with an inorganic acid (HCl or H₂SO₄) to a pH of 1-4. The m-tolylacetic acid will precipitate.

-

Cool the mixture to 20-60°C and collect the solid product by vacuum filtration.

-

Wash the product with water and dry to obtain m-tolylacetic acid.[7]

2.2. Experimental Protocol: Fischer Esterification of m-Tolylacetic Acid

This is a standard procedure for the synthesis of esters from carboxylic acids and alcohols.[8][9][10][11][12]

Materials and Equipment:

-

m-Tolylacetic acid

-

Methanol (MeOH), anhydrous

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) or diethyl ether for extraction

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve m-tolylacetic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

-

Heat the mixture to reflux and maintain for 1-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

-

The crude product can be purified by vacuum distillation if necessary.

Applications in Research and Drug Development

This compound and related aryl-acetic acid esters are valuable intermediates in organic synthesis.[13] Their applications include:

-

Pharmaceutical Intermediates: Aryl-acetic acids and their esters are precursors in the synthesis of various active pharmaceutical ingredients (APIs).[13][14][15] They are used in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

-

Chemical Synthesis: These compounds serve as building blocks for more complex molecules in the chemical industry.[15][16]

-

Flavors and Fragrances: Esters are widely used in the food and cosmetic industries due to their characteristic scents.[13][17]

Visualization of Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

- 1. This compound | C10H12O2 | CID 5135288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uni-saarland.de [uni-saarland.de]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]

- 7. 间甲基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. The Role of Esters in Industrial Applications - [echochemgroup.com]

- 14. US3928429A - Method of preparing aryl acetic acids - Google Patents [patents.google.com]

- 15. Acetic Acid (Ethanoic Acid - CH3COOH) Industrial Applications [periodical.knowde.com]

- 16. Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing [silverfernchemical.com]

- 17. From fruits to plastics: The diverse applications of esters - Blog [blog.donau-chemie-group.com]

An In-depth Technical Guide to Methyl 2-(3-methylphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-methylphenyl)acetate, with the IUPAC name methyl 2-(3-methylphenyl)acetate , is an organic compound of interest in synthetic chemistry and drug discovery.[1] As an ester, it serves as a valuable intermediate and building block for more complex molecules. The strategic placement of the methyl group on the aromatic ring can significantly influence the molecule's steric and electronic properties, making it a key component in the synthesis of targeted therapeutic agents. Understanding the physicochemical properties, synthesis, and characterization of this compound is crucial for its effective application in research and development. This guide provides a comprehensive overview of methyl 2-(3-methylphenyl)acetate, including its chemical data, a detailed synthesis protocol, and analytical characterization.

Physicochemical and Spectroscopic Data

The properties of methyl 2-(3-methylphenyl)acetate are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | methyl 2-(3-methylphenyl)acetate | PubChem[1] |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| CAS Number | 53088-69-0 | PubChem[1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 225-227 °C (predicted) | |

| Density | 1.03 g/cm³ (predicted) | |

| Solubility | Soluble in most organic solvents |

Table 2: Predicted Spectroscopic Data

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts and key IR absorption bands for methyl 2-(3-methylphenyl)acetate. These predictions are based on the analysis of its structural analogue, methyl 2-phenylacetate, and established spectroscopic principles.[2]

| ¹H NMR (CDCl₃) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.0-7.3 | Multiplet | 4H | Ar-H |

| Methylene Protons | 3.65 | Singlet | 2H | -CH₂- |

| Methyl Ester Protons | 3.70 | Singlet | 3H | -OCH₃ |

| Aromatic Methyl Protons | 2.35 | Singlet | 3H | Ar-CH₃ |

| ¹³C NMR (CDCl₃) | Predicted δ (ppm) | Assignment |

| Carbonyl Carbon | 172 | C=O |

| Aromatic Carbons | 127-138 | Ar-C |

| Methylene Carbon | 41 | -CH₂- |

| Methyl Ester Carbon | 52 | -OCH₃ |

| Aromatic Methyl Carbon | 21 | Ar-CH₃ |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |

| Strong, sharp | 1735-1750 | C=O (Ester stretch) |

| Medium | 1000-1300 | C-O (Ester stretch) |

| Medium | 2850-3000 | C-H (sp³ stretch) |

| Medium | 3000-3100 | C-H (sp² stretch) |

Experimental Protocol: Synthesis via Fischer-Speier Esterification

The synthesis of methyl 2-(3-methylphenyl)acetate can be readily achieved through the Fischer-Speier esterification of 2-(3-methylphenyl)acetic acid with methanol, using a strong acid catalyst.[3][4] This method is a classic and reliable approach for the preparation of esters.[3][5]

Objective: To synthesize methyl 2-(3-methylphenyl)acetate from 2-(3-methylphenyl)acetic acid and methanol.

Materials:

-

2-(3-methylphenyl)acetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.0 g of 2-(3-methylphenyl)acetic acid in 100 mL of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution. The addition should be done carefully as the reaction is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.

-

Extraction: Add 100 mL of diethyl ether and 100 mL of water to the separatory funnel. Shake gently and allow the layers to separate. Discard the aqueous layer.

-

Neutralization: Wash the organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess methanol.

-

Purification: The crude product can be purified by vacuum distillation to yield pure methyl 2-(3-methylphenyl)acetate.

Logical Workflow and Characterization

The synthesis and subsequent characterization of methyl 2-(3-methylphenyl)acetate follow a logical progression to ensure the purity and identity of the final product.

Caption: Synthesis and characterization workflow for methyl 2-(3-methylphenyl)acetate.

Applications in Drug Development

The "magic methyl" effect, where the addition of a methyl group to a molecule can significantly alter its biological activity, is a well-documented phenomenon in medicinal chemistry.[6][7] The tolyl moiety in methyl 2-(3-methylphenyl)acetate provides a strategic position for such modifications. Esters themselves are also widely used in the pharmaceutical industry, not only as synthetic intermediates but also as excipients in drug formulations.[8] Therefore, methyl 2-(3-methylphenyl)acetate represents a versatile scaffold for the development of novel therapeutic agents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

References

- 1. Methyl 2-(m-tolyl)acetate | C10H12O2 | CID 5135288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. athabascau.ca [athabascau.ca]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What Are the Uses of Methyl Acetate? [slchemtech.com]

An In-depth Technical Guide to Methyl 2-(m-tolyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural, physical, and spectroscopic properties of Methyl 2-(m-tolyl)acetate, a key organic intermediate. The document details its chemical identifiers, physicochemical properties, and provides a thorough analysis of its spectroscopic characteristics. Furthermore, a detailed experimental protocol for its synthesis via Fischer esterification is presented, along with a logical workflow diagram. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Chemical Structure and Identifiers

This compound, also known as methyl 2-(3-methylphenyl)acetate, is an aromatic ester with a molecular formula of C₁₀H₁₂O₂. Its structure consists of a methyl acetate group attached to a toluene ring at the meta position.

| Identifier | Value |

| IUPAC Name | methyl 2-(3-methylphenyl)acetate[1] |

| Synonyms | Methyl m-tolylacetate, 3-Methylphenylacetic acid methyl ester, Benzeneacetic acid, 3-methyl-, methyl ester |

| CAS Number | 53088-69-0[1] |

| Molecular Formula | C₁₀H₁₂O₂[1] |

| Molecular Weight | 164.20 g/mol [1] |

| InChI | InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3[1] |

| InChIKey | AWTKFTNNPQGGLX-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC(=C1)CC(=O)OC |

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound. While some experimental data is available, other values are computed.

| Property | Value | Source |

| Boiling Point | 117 °C at 13.0 mmHg | Experimental |

| XLogP3 | 2.3 | Computed[1] |

| Hydrogen Bond Donor Count | 0 | Computed[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed[1] |

| Rotatable Bond Count | 3 | Computed[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity |

| 105 | 99.99 |

| 77 | 13.90 |

| 106 | 10.40 |

| 103 | 8.20 |

| 51 | 5.80 |

| Data obtained from MassBank of North America (MoNA)[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

Aromatic protons (4H, multiplet)

-

Methylene protons (-CH₂-, singlet)

-

Methyl protons of the ester (-OCH₃, singlet)

-

Methyl protons on the tolyl group (-CH₃, singlet)

-

-

¹³C NMR (Predicted):

-

Carbonyl carbon (-C=O)

-

Aromatic carbons (6 signals)

-

Methylene carbon (-CH₂-)

-

Methoxy carbon (-OCH₃)

-

Tolyl methyl carbon (-CH₃)

-

Infrared (IR) Spectroscopy

-

C=O stretch (ester): ~1735 cm⁻¹

-

C-O stretch (ester): ~1200-1150 cm⁻¹

-

C-H stretch (aromatic): ~3100-3000 cm⁻¹

-

C-H stretch (aliphatic): ~3000-2850 cm⁻¹

-

C=C stretch (aromatic): ~1600 and 1450 cm⁻¹

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from m-tolylacetic acid and methanol using a sulfuric acid catalyst.

Materials:

-

m-Tolylacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve m-tolylacetic acid in an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Logical Workflow and Pathway Diagrams

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Mechanism

The following diagram illustrates the reaction mechanism of the Fischer esterification.

Caption: Mechanism of the Fischer Esterification reaction.

References

Spectroscopic and Synthetic Profile of Methyl 2-(m-tolyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 2-(m-tolyl)acetate (IUPAC name: methyl 2-(3-methylphenyl)acetate), a compound of interest in chemical research and development. Due to the limited availability of public experimental spectroscopic data, this guide presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Detailed experimental protocols for the synthesis of the parent carboxylic acid and its subsequent esterification are provided, alongside generalized procedures for spectroscopic analysis.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. It is critical to note that the ¹H NMR, ¹³C NMR, and IR data are predicted and should be used as a reference pending experimental verification.

Table 1: Predicted ¹H NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | t | 1H | Ar-H |

| ~7.05 | d | 2H | Ar-H |

| ~7.00 | s | 1H | Ar-H |

| 3.69 | s | 3H | -OCH₃ |

| 3.60 | s | 2H | -CH₂- |

| 2.34 | s | 3H | Ar-CH₃ |

Note: Predicted values are generated using computational models and may differ from experimental values.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~172.0 | C=O (Ester) |

| ~138.5 | Ar-C (quaternary) |

| ~134.0 | Ar-C (quaternary) |

| ~129.5 | Ar-CH |

| ~128.5 | Ar-CH |

| ~127.0 | Ar-CH |

| ~126.0 | Ar-CH |

| ~52.0 | -OCH₃ |

| ~41.0 | -CH₂- |

| ~21.5 | Ar-CH₃ |

Note: Predicted values are generated using computational models and may differ from experimental values.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3000-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1610, ~1490 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~800-700 | Strong | C-H Bend (Aromatic, Out-of-plane) |

Note: Predicted values are generated using computational models and may differ from experimental values.

Table 4: Experimental GC-MS Data for this compound[1]

| m/z | Relative Abundance (%) |

| 105 | 99.99 |

| 77 | 13.90 |

| 106 | 10.40 |

| 103 | 8.20 |

| 51 | 5.80 |

Experimental Protocols

Synthesis of m-Tolylacetic Acid

A common route to this compound is through the synthesis of its parent carboxylic acid, m-tolylacetic acid, followed by esterification. A general method for the hydrolysis of the corresponding nitrile is provided below, based on established procedures for similar compounds.

Materials:

-

m-Methylbenzyl cyanide

-

Sulfuric acid solution (e.g., 50-70%)

-

Sodium hydroxide solution

-

Hydrochloric acid or Sulfuric acid (for acidification)

-

Toluene or other suitable organic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add m-methylbenzyl cyanide to a solution of sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture and carefully pour it into a beaker containing ice water.

-

Neutralize the aqueous solution with a sodium hydroxide solution to a pH of 7.5-10.

-

Extract the aqueous layer with an organic solvent like toluene to remove any unreacted starting material or non-acidic byproducts.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the m-tolylacetic acid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield pure m-tolylacetic acid.

Esterification of m-Tolylacetic Acid to this compound

This procedure describes a standard Fischer esterification.

Materials:

-

m-Tolylacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Suitable organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask, dissolve m-tolylacetic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Spectroscopic Analysis Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Data Acquisition: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the components of the sample, and the mass spectrometer will provide the mass spectrum of the eluting compound. An electron ionization (EI) source is commonly used.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide on Methyl 2-(m-tolyl)acetate

This technical guide provides a comprehensive literature review of Methyl 2-(m-tolyl)acetate, intended for researchers, scientists, and drug development professionals. The document summarizes its chemical and physical properties, outlines detailed potential synthesis protocols, and provides standardized experimental procedures for the evaluation of its biological activities.

Core Concepts

This compound, also known by its IUPAC name methyl 2-(3-methylphenyl)acetate, is an organic ester with the chemical formula C10H12O2.[1] Its structure consists of a methyl acetate group attached to a toluene backbone at the meta position. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other pharmacologically active phenylacetates suggests potential for further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and suppliers.

| Property | Value | Source |

| IUPAC Name | methyl 2-(3-methylphenyl)acetate | PubChem |

| Synonyms | This compound, m-tolylacetic acid methyl ester | PubChem |

| CAS Number | 53088-69-0 | PubChem |

| Molecular Formula | C10H12O2 | PubChem |

| Molecular Weight | 164.20 g/mol | PubChem |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified | |

| InChI | InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3 | PubChem |

| InChIKey | AWTKFTNNPQGGLX-UHFFFAOYSA-N | PubChem |

| SMILES | CC1=CC=CC(=C1)CC(=O)OC | PubChem |

Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available and summarized in Table 2.

| m/z | Relative Intensity |

| 105 | 99.99 |

| 77 | 13.90 |

| 106 | 10.40 |

| 103 | 8.20 |

| 51 | 5.80 |

| (Source: MassBank of North America (MoNA)) |

Synthesis Protocols

While specific literature detailing the synthesis of this compound is scarce, plausible synthetic routes can be derived from established methods for analogous compounds. Two potential protocols are provided below.

Protocol 1: Fischer-Speier Esterification of 2-(m-tolyl)acetic acid

This protocol is based on the classical acid-catalyzed esterification of a carboxylic acid.

Materials:

-

2-(m-tolyl)acetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(m-tolyl)acetic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Caption: Fischer-Speier Esterification of 2-(m-tolyl)acetic acid.

Protocol 2: Palladium-Catalyzed Carbonylation of (m-tolyl)methanol

This protocol is adapted from methods used for the synthesis of 2-alkylaryl acetates from benzyl alcohols.

Materials:

-

(m-tolyl)methanol

-

Methanol (anhydrous)

-

Carbon monoxide (CO) gas

-

Palladium(II) acetate (Pd(OAc)2)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Cesium carbonate (Cs2CO3)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add palladium(II) acetate (e.g., 2 mol%), dppf (e.g., 4 mol%), and cesium carbonate (e.g., 1.5 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene, (m-tolyl)methanol (1 equivalent), and anhydrous methanol (e.g., 5 equivalents) via syringe.

-

Pressurize the Schlenk tube with carbon monoxide gas (e.g., 10 bar).

-

Heat the reaction mixture in an oil bath at a specified temperature (e.g., 130°C) for a set time (e.g., 18 hours).

-

After cooling to room temperature, carefully vent the CO pressure in a fume hood.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to isolate this compound.

Caption: Palladium-Catalyzed Carbonylation of (m-tolyl)methanol.

Biological Activity

As of the latest literature search, there is no specific data available on the biological activities of this compound. To facilitate future research, the following are detailed protocols for standard in vitro assays to screen for potential anti-inflammatory, cytotoxic, and antimicrobial activities.

Protocol 3: In Vitro Anti-inflammatory Assay - Inhibition of Albumin Denaturation

This assay is a widely used in vitro method to screen for anti-inflammatory activity.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Test compound (this compound)

-

Reference standard (e.g., Diclofenac sodium)

-

Distilled water

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a 1% w/v solution of albumin in distilled water.

-

Prepare stock solutions of the test compound and reference standard in a suitable solvent (e.g., DMSO).

-

The reaction mixture consists of 0.2 mL of albumin solution, 2.8 mL of PBS (pH 6.4), and 2 mL of various concentrations of the test compound or standard.

-

A control solution is prepared by mixing 0.2 mL of albumin solution with 4.8 mL of PBS.

-

Incubate all solutions at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

After cooling to room temperature, measure the absorbance of the solutions at 660 nm.

-

The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Protocol 4: In Vitro Cytotoxicity Assay - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells) and the IC50 value (concentration that inhibits 50% of cell growth) is calculated.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 5: In Vitro Antimicrobial Assay - Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][6][7][8][9]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (this compound)

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This technical guide has summarized the available information on this compound. While its chemical and physical properties are well-defined, and plausible synthetic routes can be established, there is a clear gap in the understanding of its biological activities. The provided standardized protocols for in vitro anti-inflammatory, cytotoxic, and antimicrobial screening are intended to facilitate future research into the potential pharmacological applications of this compound. Further investigation is warranted to elucidate its biological profile and potential as a lead compound in drug discovery.

References

- 1. This compound | C10H12O2 | CID 5135288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. protocols.io [protocols.io]

- 6. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Biological Activity of Methyl 2-(m-tolyl)acetate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 2-(m-tolyl)acetate, while not extensively studied for its intrinsic biological activity, serves as a crucial structural backbone for the synthesis of a diverse range of heterocyclic derivatives with significant pharmacological potential. This technical guide focuses on two prominent classes of these derivatives: 1,3,4-oxadiazoles and pyrazoles. These compounds have demonstrated notable in vitro and in vivo anticancer and anti-inflammatory activities. This document provides a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols for their evaluation, and an exploration of their underlying mechanisms of action, including key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the tolylacetate scaffold.

Introduction

The search for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of medicinal chemistry. The modification of simple organic molecules to generate derivatives with enhanced biological activity is a well-established strategy in drug discovery. This compound provides a versatile starting point for such synthetic explorations due to its reactive sites that allow for the construction of more complex molecular architectures. By incorporating the tolyl-acetate moiety into heterocyclic systems like 1,3,4-oxadiazoles and pyrazoles, it is possible to generate compounds that interact with specific biological targets, leading to potent pharmacological effects. This guide will delve into the synthesis and biological evaluation of these derivatives, with a particular focus on their anticancer and anti-inflammatory properties.

Featured Derivatives and Biological Activities

This guide will focus on two classes of derivatives synthesized from precursors related to this compound: 2,5-disubstituted-1,3,4-oxadiazoles and various pyrazole derivatives.

Anticancer Activity

Derivatives of 1,3,4-oxadiazole and pyrazoles containing the tolyl moiety have exhibited significant cytotoxic effects against various human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. By reducing the production of prostaglandins, these compounds can effectively mitigate inflammation.

Quantitative Data Summary

The biological activities of representative derivatives are summarized in the tables below for ease of comparison.

Anticancer Activity Data

Table 1: In Vitro Cytotoxicity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives

| Compound ID | Target Cell Line | Exposure Time (h) | IC50 (µM) |

|---|---|---|---|

| 3d | HT-29 | 24 | >50 |

| 3e | HT-29 | 24 | >50 |

| 3d | MDA-MB-231 | 24 | ~50.3% viability at 10µM |

| 3e | MDA-MB-231 | 24 | ~39.9% viability at 10µM |

| 3e | MDA-MB-231 | 48 | ~38.7% viability at 50µM |

Data extracted from studies on newly synthesized 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles.[1]

Table 2: In Vitro VEGFR-2 Enzyme Inhibition

| Compound ID | Target Enzyme | IC50 (nM) |

|---|---|---|

| Sorafenib (Reference) | VEGFR-2 | 53.65 |

| Compound 6 (Nicotinamide-based) | VEGFR-2 | 60.83 |

| Compound 10 (Nicotinamide-based) | VEGFR-2 | 63.61 |

Anti-inflammatory Activity Data

Table 3: In Vivo Anti-inflammatory Activity of Flurbiprofen-based Oxadiazole Derivatives

| Compound ID | Dose | Time after Carrageenan (h) | % Edema Inhibition |

|---|---|---|---|

| Flurbiprofen (Standard) | - | - | 90.01 |

| Compound 10 | - | 2 | 88.33 |

| Compound 3 | - | 2 | 66.66 |

| Compound 5 | - | 2 | 55.55 |

Data from carrageenan-induced paw edema assay in mice.[2]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these derivatives are provided below.

Synthesis Protocol: 2,5-Disubstituted-1,3,4-Oxadiazoles

This protocol is adapted from the synthesis of 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles.

Step 1: Synthesis of Aryl/Heteroaryl Carboxylic Acid Hydrazides

-

A mixture of the appropriate aryl/heteroaryl methyl ester (10 mmol) and hydrazine hydrate (80%, 20 mmol) in ethanol (50 mL) is refluxed for 6-8 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the corresponding hydrazide.

Step 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

-

To a solution of the aryl/heteroaryl carboxylic acid hydrazide (1 mmol) in phosphorus oxychloride (5 mL), the appropriate aromatic carboxylic acid (1 mmol) is added.

-

The mixture is refluxed for 5-6 hours.

-

After cooling, the reaction mixture is poured onto crushed ice.

-

The resulting precipitate is filtered, washed thoroughly with water, and then with a 10% sodium bicarbonate solution to remove any unreacted acid.

-

The crude product is then recrystallized from an appropriate solvent (e.g., ethanol or DMF) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3][4][5][6][7]

-

Cell Seeding: Cancer cells (e.g., HT-29, MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for a further 24 or 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to assess the acute anti-inflammatory activity of the compounds.[8][9][10]

-

Animal Groups: Male Wistar rats or Swiss albino mice are divided into groups, including a control group, a standard drug group (e.g., Indomethacin), and test groups for each compound.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of the compounds on VEGFR-2 kinase activity.[1]

-

Reagents: Recombinant human VEGFR-2 kinase domain, a suitable kinase buffer, ATP, and a specific substrate peptide are required.

-

Assay Procedure: a. The test compound is serially diluted. b. In a microplate, the kinase buffer, VEGFR-2 enzyme, and test compound are added. c. The kinase reaction is initiated by adding a mixture of the substrate and ATP. d. The plate is incubated at 30°C for a defined period (e.g., 60 minutes). e. The reaction is stopped, and a detection reagent (e.g., ADP-Glo™) is added.

-

Signal Measurement: The resulting signal (luminescence) is measured using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Mechanisms of Action & Signaling Pathways

Anticancer Mechanism: Apoptosis Induction and VEGFR-2 Inhibition

The anticancer effects of the tolylacetate derivatives, particularly pyrazoles and oxadiazoles, are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of critical signaling pathways for cancer cell survival and proliferation.

Apoptosis Induction: These compounds can trigger apoptosis through both caspase-dependent and caspase-independent pathways. This involves morphological changes such as cell rounding and nuclear condensation. The activation of effector caspases, like caspase-3, is a key event in the execution phase of apoptosis.

VEGFR-2 Signaling Pathway Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. By inhibiting the kinase activity of VEGFR-2, these derivatives can block downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, leading to reduced endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.

References

- 1. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazoline synthesis [organic-chemistry.org]

- 9. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-depth Technical Guide to the Synonyms and Identifiers of Methyl 2-(m-tolyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms and chemical identifiers for Methyl 2-(m-tolyl)acetate. Accurate identification of chemical compounds is critical in research, development, and regulatory processes to ensure clarity, avoid ambiguity, and facilitate information retrieval from various databases.

Chemical Identity

This compound is an organic compound classified as an ester. Its structure consists of a methyl acetate group attached to a toluene ring at the meta-position.

Synonyms and Identifiers

The following table summarizes the key synonyms and identifiers for this compound, facilitating easy comparison and cross-referencing across different chemical databases and literature.

| Identifier Type | Data | Reference |

| Systematic Name (IUPAC) | methyl 2-(3-methylphenyl)acetate | [1] |

| CAS Registry Number | 53088-69-0 | [1][2][3][4] |

| PubChem Compound ID (CID) | 5135288 | [1] |

| Molecular Formula | C10H12O2 | [1] |

| Molecular Weight | 164.20 g/mol | [1][3] |

| InChI | InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3 | [1][3] |

| InChIKey | AWTKFTNNPQGGLX-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC1=CC(=CC=C1)CC(=O)OC | [1] |

| DSSTox Substance ID | DTXSID30408656 | [1] |

| MDL Number | MFCD00968468 | [3] |

Note on Experimental Protocols and Visualizations

This guide focuses on the nomenclature and identifiers of this compound. As such, experimental protocols for synthesis or analysis, as well as diagrams of signaling pathways or experimental workflows, are not applicable to this specific topic. These elements are typically included in documentation detailing the synthesis, biological activity, or mechanism of action of a compound.

Logical Relationship of Identifiers

The various identifiers presented in the table are interconnected and provide a comprehensive chemical profile of this compound. The logical flow from the common name to the highly specific machine-readable identifiers is crucial for robust chemical data management.

Caption: Logical flow from common chemical names to specific structural and database identifiers.

References

Methodological & Application

Methyl 2-(m-tolyl)acetate: A Versatile Intermediate in Organic Synthesis

Introduction

Methyl 2-(m-tolyl)acetate, with the CAS number 53088-69-0 and the molecular formula C₁₀H₁₂O₂, is a valuable intermediate in the field of organic synthesis.[1] This colorless to slightly yellow liquid possesses a molecular weight of 164.20 g/mol .[1] Its utility spans various sectors, including the fragrance and pharmaceutical industries, where it serves as a key building block for the construction of more complex molecules. This document provides a comprehensive overview of the applications and experimental protocols related to this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 53088-69-0 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Physical State | Colorless to slightly yellow liquid |

Applications in Organic Synthesis

This compound is a versatile reagent that can undergo a variety of chemical transformations, making it a valuable precursor in multi-step syntheses. Its primary applications lie in its function as a nucleophile, either through the hydrolysis of the ester to the corresponding carboxylic acid or through the generation of an enolate at the α-carbon.

Use as a Precursor for Fragrance Compounds

While specific examples for the meta-isomer are not extensively detailed in publicly available literature, related tolyl acetates and their derivatives are known for their applications in the fragrance industry due to their characteristic scents.[2][3] The structural motif of this compound makes it a potential precursor for the synthesis of novel fragrance ingredients.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The tolyl acetate scaffold is a common feature in various biologically active molecules. While direct examples of blockbuster drugs derived from this compound are not readily found, its structural components are relevant to medicinal chemistry. The methyl-substituted phenyl ring, for instance, is a key feature in many pharmaceutical agents, where the position of the methyl group can significantly influence the molecule's biological activity and metabolic stability.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis and key reactions of this compound.

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of m-tolylacetic acid with methanol in the presence of an acid catalyst.[4][5]

Reaction Scheme:

Fischer Esterification of m-Tolylacetic Acid.

Materials:

-

m-Tolylacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-tolylacetic acid and an excess of anhydrous methanol (typically 5-10 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the stirring solution.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by vacuum distillation to obtain the pure ester.

Quantitative Data:

While a specific yield for the synthesis of this compound was not found in the provided search results, Fischer esterifications typically proceed in good to excellent yields, often exceeding 80-90%, especially when an excess of the alcohol is used and water is removed.[4][6]

| Reactant | Molar Ratio | Catalyst | Reaction Time | Typical Yield |

| m-Tolylacetic Acid | 1 | H₂SO₄ or p-TsOH | 2-6 hours | >80% |

| Methanol | 5-10 |

Hydrolysis of this compound

The ester functionality of this compound can be hydrolyzed under either acidic or basic conditions to yield m-tolylacetic acid.

Reaction Scheme:

Hydrolysis of this compound.

Base-Catalyzed Hydrolysis (Saponification) Protocol:

Materials:

-

This compound

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1-2 M)

-

Ethanol or methanol (as a co-solvent)

-

Hydrochloric acid (HCl) (e.g., 1-2 M)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol or methanol.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 1.1-1.5 equivalents).

-

Heat the mixture to reflux and stir for 1-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify it by the slow addition of hydrochloric acid until the pH is acidic (pH ~2).

-